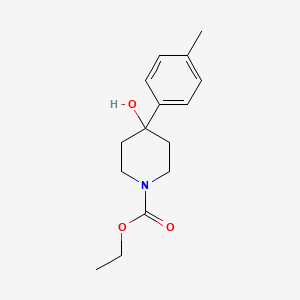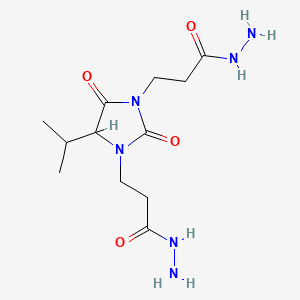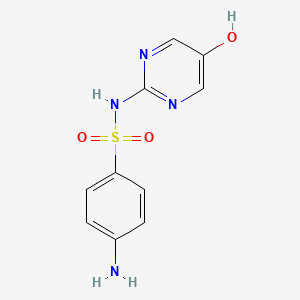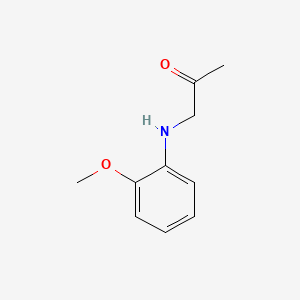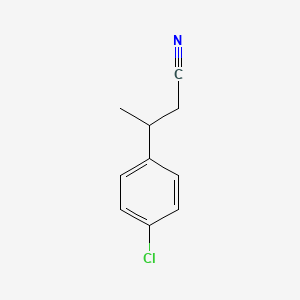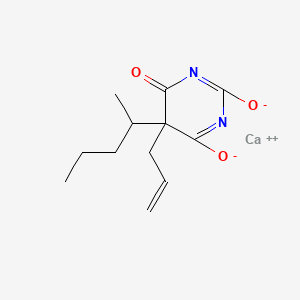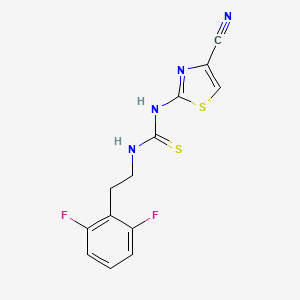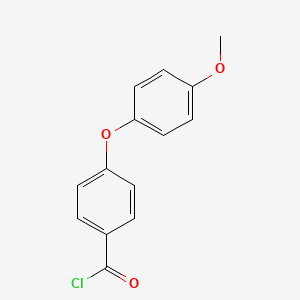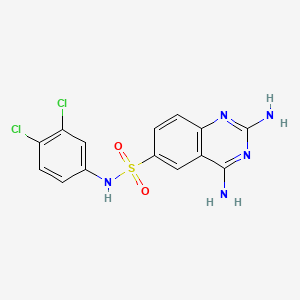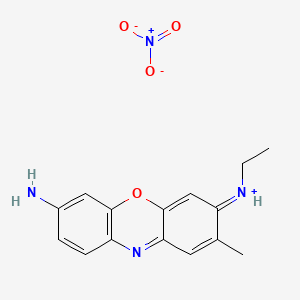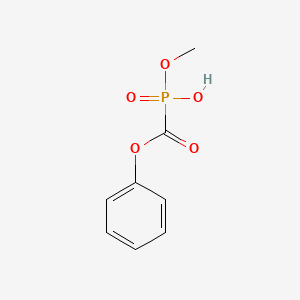
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P. This compound is known for its unique structure, which includes a phosphine oxide group, a phenyl ester, and a hydroxymethoxy group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenol and methanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under inert atmospheres.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl esters .
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mecanismo De Acción
The mechanism by which phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .
Comparación Con Compuestos Similares
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Phosphonic acid derivatives
Comparison: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
83877-29-6 |
|---|---|
Fórmula molecular |
C8H9O5P |
Peso molecular |
216.13 g/mol |
Nombre IUPAC |
methoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C8H9O5P/c1-12-14(10,11)8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |
Clave InChI |
FRRVDROTDXCHDG-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(C(=O)OC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


